N-[2-(allyloxy)phenyl]-N'-phenylurea
Description
N-[2-(Allyloxy)phenyl]-N'-phenylurea is a diarylurea derivative characterized by a urea bridge (-NH-CO-NH-) connecting two aromatic rings. The 2-(allyloxy)phenyl substituent introduces an allyl ether group (CH₂=CH-CH₂-O-) at the ortho position of one phenyl ring, while the other substituent is a simple phenyl group.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-phenyl-3-(2-prop-2-enoxyphenyl)urea |
InChI |
InChI=1S/C16H16N2O2/c1-2-12-20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,19) |
InChI Key |
OLTAAMDQRAPAQI-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diarylurea derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of N-[2-(allyloxy)phenyl]-N'-phenylurea with key analogs:
Anticancer Diarylureas
- CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea): Substituents: Chloro and trifluoromethyl groups at the para and meta positions. Activity: Demonstrates potent anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing G0/G1 cell cycle arrest and apoptosis. Key Difference: The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the allyloxy group, which may increase reactivity but reduce bioavailability .
Cytokinin Mimetics
- CPPU (N-(2-chloropyridin-4-yl)-N′-phenylurea) :
- Substituents : Chloropyridinyl instead of allyloxyphenyl.
- Activity : Inhibits cytokinin oxidase/dehydrogenase (CKX), delaying senescence in plants and improving grain yield in crops like wheat and barley.
- Key Difference : The pyridinyl ring enhances binding affinity to CKX enzymes, whereas the allyloxy group’s steric bulk may interfere with enzyme interactions .
Herbicidal Ureas
- N-{2-[2-(4,6-dimethoxypyrimidin-2-yloxy)phenyl]-1,3,4-thiadiazol-5-yl}-N′-phenylurea: Substituents: Thiadiazole and pyrimidine rings. Activity: Acts as a herbicide by disrupting acetolactate synthase (ALS) in weeds.
Kinase Inhibitors
- N-[4-(pyrimidin-4-yloxy)phenyl]-N′-phenylurea :
Data Table: Comparative Analysis of Diarylurea Derivatives
Key Research Findings and Contrasts
- Electron-Donating vs. Withdrawing Groups : Allyloxy (electron-donating) may reduce metabolic stability compared to chloro/trifluoromethyl groups (electron-withdrawing), which are prevalent in pharmaceuticals .
- Agricultural vs. Biomedical Utility : Allyloxy-substituted ureas lack documented herbicidal or cytokinin-mimicking activity, unlike chloropyridinyl or pyrimidine analogs .
- Synthetic Complexity : Allyloxy groups are easier to introduce via nucleophilic substitution compared to heterocyclic systems (e.g., thiadiazole), which require multi-step syntheses .
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